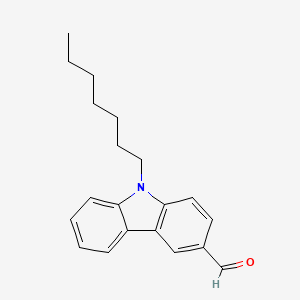
9-Heptyl-9H-carbazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Heptyl-9H-carbazole-3-carbaldehyde is a derivative of carbazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Heptyl-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where a heptyl group is introduced at the nitrogen atom of the carbazole ring, followed by formylation at the 3-position. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation and formylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
9-Heptyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 9-Heptyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Heptyl-9H-carbazole-3-methanol.
Substitution: 3-Nitro-9-heptyl-9H-carbazole or 3-Halo-9-heptyl-9H-carbazole.
Applications De Recherche Scientifique
9-Heptyl-9H-carbazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 9-Heptyl-9H-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells . The compound enhances the phosphorylation of p53, which in turn activates downstream effectors involved in cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar biological activities, particularly in cancer research.
9-Methyl-9H-carbazole-3-carbaldehyde: Known for its use in organic synthesis and materials science.
Uniqueness
9-Heptyl-9H-carbazole-3-carbaldehyde is unique due to its heptyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
417704-03-1 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
9-heptylcarbazole-3-carbaldehyde |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-5-8-13-21-19-10-7-6-9-17(19)18-14-16(15-22)11-12-20(18)21/h6-7,9-12,14-15H,2-5,8,13H2,1H3 |
Clé InChI |
VMCDCQDZLZPZTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



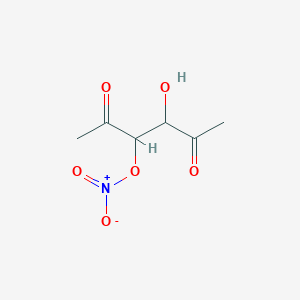
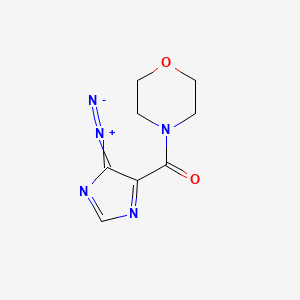
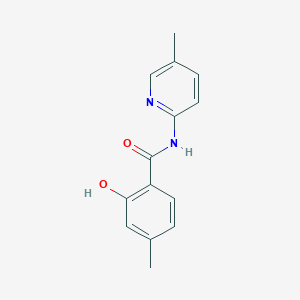
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
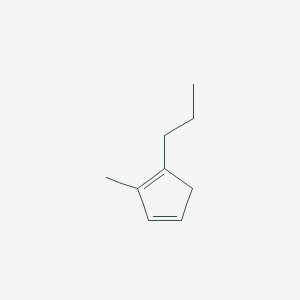
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)


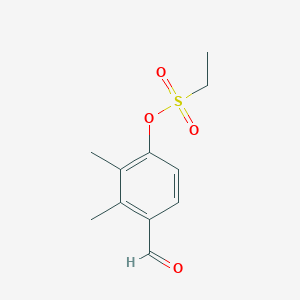

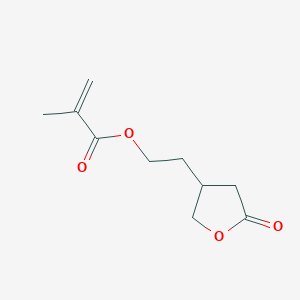
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
